1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride

Description

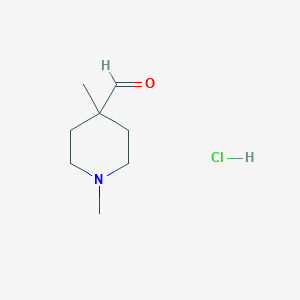

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride (CAS 1428235-47-5) is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with two methyl groups at the 1- and 4-positions and an aldehyde group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it relevant in pharmaceutical and synthetic chemistry applications .

Properties

IUPAC Name |

1,4-dimethylpiperidine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQASFQGKXLRWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of 1,4-dimethylpiperidine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Reaction Conditions: The reaction conditions often include a temperature range of 0-8°C and a reaction time of several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence metabolic pathways, signal transduction pathways, and other cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound’s closest analogs, identified via structural similarity analysis (Tanimoto coefficient ≥0.93), include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents (Position) | Similarity Score |

|---|---|---|---|---|---|

| 1,4-Dimethylpiperidine-4-carbaldehyde | 1176542-59-8 | C₈H₁₅NO | 141.21 | Methyl (1,4), Aldehyde (4) | 0.96 |

| 1-Ethylpiperidine-3-carbaldehyde hydrochloride | 1255717-79-3 | C₉H₁₈ClNO | 203.70 | Ethyl (1), Aldehyde (3), HCl | 0.93 |

| 1-Methylpiperidine-4-carbaldehyde hydrochloride | 1107639-19-9 | C₈H₁₆ClNO | 189.67 | Methyl (1), Aldehyde (4), HCl | 0.93 |

| Target Compound | 1428235-47-5 | C₈H₁₆ClNO | 189.67 | Methyl (1,4), Aldehyde (4), HCl | 0.93 |

Key Observations:

Substituent Position and Type: The target compound’s dual methyl groups (1,4-positions) distinguish it from analogs like 1-ethylpiperidine-3-carbaldehyde hydrochloride (ethyl at position 1, aldehyde at 3). The aldehyde group’s position (4 vs. 3) alters molecular geometry, impacting interactions with enzymes or biological targets.

Hydrochloride Salt vs. Free Base :

- The hydrochloride salt (target compound) increases water solubility compared to the free base (1,4-Dimethylpiperidine-4-carbaldehyde, CAS 1176542-59-8), which has a higher similarity score (0.96) but lacks ionic character .

Research Findings and Implications

Physicochemical Properties (Inferred from Structural Data)

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases.

- Stability: Piperidine derivatives with electron-withdrawing groups (e.g., aldehyde) may exhibit lower thermal stability.

Toxicity and Regulatory Considerations

- Data Gaps : Acute toxicity, ecotoxicology, and environmental fate data are unavailable for the target compound and its analogs, as seen in SDS documents for structurally related piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) .

- Regulatory Status : Piperidine derivatives are monitored under frameworks like the U.S. EPA’s High Production Volume (HPV) program and the European Chemicals Agency (ECHA). However, specific regulations for the target compound remain undefined .

Recommendations :

- Conduct in vitro toxicity assays (e.g., Ames test, cytotoxicity screening).

- Investigate environmental persistence using OECD guidelines.

- Explore applications in drug synthesis, leveraging its enhanced solubility and lipophilicity.

Biological Activity

Overview

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is a chemical compound characterized by its piperidine ring structure with two methyl groups and an aldehyde functional group. Its molecular formula is C8H15NO·HCl, and it has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The synthesis of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride typically involves the reaction of 1,4-dimethylpiperidine with an appropriate aldehyde precursor, often under controlled conditions to ensure high yield and purity. The reaction conditions generally include low temperatures (0-8°C) and specific catalytic agents to facilitate the formation of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of various enzymes and receptors, influencing metabolic and signal transduction pathways. This modulation can lead to diverse biological effects, which are crucial for its application in medicinal chemistry.

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. For instance, investigations into related piperidine derivatives have demonstrated cytotoxic effects on human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines. In vitro assays revealed that these compounds could induce cell death through mechanisms involving apoptosis and disruption of cellular metabolism . The specific mechanisms by which 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride exerts anticancer effects remain an area for further research.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

A study focusing on NNRTIs highlighted how modifications in the molecular structure could lead to significant improvements in antiviral efficacy. The research demonstrated that moving methyl groups within the structure could enhance binding affinity to HIV-1 RT, suggesting that similar strategies could be applied to optimize 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride for antiviral applications .

Case Study: Anticancer Activity

In vitro studies involving related compounds showed significant cytotoxicity against cancer cell lines. For example, treatment with certain piperidine derivatives resulted in a marked decrease in cell viability after 48 hours of exposure. These findings underscore the potential for exploring 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride as a lead compound for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.